molecular formula C7H13IO B1401872 4-(2-iodoethyl)tetrahydro-2H-pyran CAS No. 4677-16-1

4-(2-iodoethyl)tetrahydro-2H-pyran

Cat. No.: B1401872
CAS No.: 4677-16-1
M. Wt: 240.08 g/mol
InChI Key: DMFPKHPJSREPBI-UHFFFAOYSA-N
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Description

Contextualization of Tetrahydropyran (B127337) Scaffolds in Heterocyclic Chemistry Research

The tetrahydropyran (THP) ring is a foundational six-membered oxygen-containing heterocycle that serves as a crucial structural motif in a vast array of natural products and synthetic molecules. nih.govespublisher.com In the field of heterocyclic chemistry, THP scaffolds are prized for their conformational stability and their ability to act as bioisosteres of cyclohexane (B81311) rings commonly found in bioactive compounds. chemicalbook.com The substitution of a methylene (B1212753) group in a cyclohexane with an oxygen atom to form a THP ring reduces lipophilicity and can introduce a key hydrogen bond acceptor, potentially enhancing binding interactions with biological targets and improving pharmacokinetic profiles such as absorption, distribution, metabolism, and excretion (ADME). chemicalbook.com

The utility of the THP moiety is demonstrated by its presence in numerous clinically approved drugs and complex natural products with potent biological activities. nih.gov For instance, the THP ring is a core component of certain HIV protease inhibitors, where it can effectively fill hydrophobic binding pockets in the target enzyme. achemblock.com The development of synthetic methodologies to construct substituted tetrahydropyrans with high stereocontrol is a significant focus of contemporary research, employing strategies such as intramolecular oxa-Michael additions, Prins cyclizations, and palladium-catalyzed alkoxycarbonylations. nih.govorganic-chemistry.org This intense research effort underscores the enduring importance of the THP scaffold in medicinal chemistry and drug discovery. nih.gov

Significance of Organoiodine Compounds as Synthetic Intermediates in Organic Synthesis

Organoiodine compounds are organic molecules containing one or more carbon-iodine (C-I) bonds. espublisher.com They are of paramount importance in organic synthesis, primarily serving as highly versatile synthetic intermediates. The significance of organoiodides stems from the unique properties of the C-I bond; it is the longest and weakest of the carbon-halogen bonds. espublisher.com This inherent weakness means that the iodide is an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions.

Furthermore, organoiodides are premier substrates for a multitude of metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex molecular architectures. nih.govwhiterose.ac.uk Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings often rely on the high reactivity of organoiodides to form new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. researchgate.netthieme-connect.de The oxidative addition of the C-I bond to a low-valent metal catalyst, the first step in many catalytic cycles, is typically fast and efficient. nih.gov While few organoiodine compounds are manufactured on a large scale for direct industrial use, their role as reactive intermediates in the laboratory-scale synthesis of pharmaceuticals, agrochemicals, and materials is indispensable. espublisher.comresearchgate.net The ability to introduce complex organic fragments with precision makes organoiodine compounds a cornerstone of modern synthetic strategy. thieme-connect.de

Current Research Landscape of 4-(2-iodoethyl)tetrahydro-2H-pyran and Related Structural Motifs

The compound this compound is a bifunctional synthetic building block, combining the desirable tetrahydropyran scaffold with a reactive primary iodoalkane. Its structure is designed to introduce the 2-(tetrahydro-2H-pyran-4-yl)ethyl moiety into target molecules.

PropertyData
IUPAC Name This compound
CAS Number 4677-16-1
Molecular Formula C₇H₁₃IO
Molecular Weight 240.09 g/mol
Appearance Clear light yellow oil

Data sourced from commercial suppliers and chemical databases. achemblock.comnih.gov

The current research landscape for this compound itself is primarily that of a commercially available reagent rather than a widely reported subject of fundamental studies. achemblock.com Its value lies in its potential application in synthetic campaigns, particularly in medicinal chemistry. The primary iodo group is an excellent electrophile for nucleophilic substitution with a variety of nucleophiles (e.g., amines, thiols, alcohols, carbanions) to form a new covalent bond.

Moreover, the C-I bond is highly amenable to participating in various cross-coupling reactions. A synthetic chemist could employ this molecule in, for example, a Suzuki coupling with a boronic acid, a Sonogashira coupling with a terminal alkyne, or a Heck coupling with an alkene, to append the tetrahydropyran unit to a more complex core structure. This strategy is frequently used in drug discovery to explore the structure-activity relationship (SAR) of a lead compound by introducing saturated heterocyclic groups like THP to modulate solubility, metabolic stability, and target engagement. chemicalbook.com

Research Gaps and Future Directions for this compound

The principal research gap concerning this compound is the limited number of published studies detailing its specific synthetic applications. While its potential utility as a building block is clear from the fundamental principles of organoiodine chemistry, there is a lack of concrete examples in the scientific literature showcasing its use in the synthesis of novel, complex molecules.

Future research directions should therefore focus on demonstrating the practical utility of this reagent. This could involve:

Library Synthesis: Utilizing this compound in parallel synthesis or diversity-oriented synthesis to create libraries of novel compounds containing the tetrahydropyranyl-ethyl motif for biological screening.

Natural Product Synthesis: Incorporating the fragment into the total synthesis of natural products or their analogues where a tetrahydropyran ring is required.

Development of Novel Cross-Coupling Protocols: Using this substrate to test and develop new, more efficient, or more sustainable cross-coupling methodologies. For instance, exploring its reactivity in photoredox or electrochemically-mediated coupling reactions could open new avenues for its use. mjbas.com

Materials Science Applications: Investigating the incorporation of the THP moiety into functional materials, such as liquid crystals or polymers, where its polarity and conformational properties could be advantageous.

By filling these gaps, the chemical community can fully establish this compound as a valuable and versatile tool in the synthetic chemist's arsenal (B13267) for the creation of new chemical entities with potential applications in medicine and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-iodoethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13IO/c8-4-1-7-2-5-9-6-3-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFPKHPJSREPBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 2 Iodoethyl Tetrahydro 2h Pyran and Analogous Structures

Strategies for the Construction of the Tetrahydropyran (B127337) Ring System

Ring-Closing Metathesis Approaches to Dihydropyrans and Tetrahydropyrans

Ring-closing metathesis (RCM) has become a prominent and powerful tool for the formation of cyclic systems, including dihydropyrans and tetrahydropyrans. rsc.orgthieme-connect.de This method is widely used in the synthesis of natural products and offers a route to a diverse range of carbo- and heterocyclic rings. rsc.orgthieme-connect.de The reaction typically involves the use of a ruthenium-based catalyst, such as a Grubbs catalyst, to facilitate the intramolecular cyclization of a diene precursor. thieme-connect.de

The stereochemical outcome of the RCM reaction can be influenced by the steric properties of substituents on the starting material. nih.govacs.org For instance, the diastereoselectivity in the synthesis of dihydropyrans from divinyl carbinols can be controlled by the choice of protecting group on the hydroxyl moiety. nih.govacs.org Furthermore, enantiomerically pure dihydropyrans can be synthesized via RCM from precursors derived from readily available chiral sources like D-mannitol. researchgate.net

Cycloisomerization Reactions for Oxygen Heterocycle Formation

Transition metal-catalyzed cycloisomerization reactions provide an efficient pathway for the synthesis of substituted tetrahydropyrans. nih.gov Gold and platinum catalysts are particularly effective in promoting the cyclization of 1,6-enynes to form strained bicyclic systems containing cyclopropane (B1198618) or cyclobutane (B1203170) rings fused to the oxygen heterocycle. acs.org These reactions often proceed with high yields and can be performed under mild conditions. acs.org

Gold-catalyzed cycloisomerization can also be employed in tandem processes, leading to the formation of complex polycyclic structures. tandfonline.comfrontiersin.orgnih.gov For example, gold(I) catalysts can initiate a cascade reaction involving a nih.govscispace.com-acetoxy shift, cyclization, and hydrolysis to produce highly substituted cyclopentanones with excellent diastereoselectivity. frontiersin.orgnih.gov The choice of catalyst and reaction conditions can be tailored to favor the formation of either five- or six-membered rings. tandfonline.com

Multi-component Reactions and Tandem Processes in Tetrahydropyran Synthesis

Multi-component reactions (MCRs) offer an efficient approach to the synthesis of highly functionalized tetrahydropyrans in a single step. scispace.comrsc.org The Prins-type cyclization is a notable example, where a homoallylic alcohol, a ketone, and an acid are combined to produce spirocyclic tetrahydropyranyl derivatives in good yields. nih.govscispace.com This strategy is valuable in both natural product synthesis and medicinal chemistry. scispace.com

Another powerful MCR is the Maitland-Japp reaction, which has been adapted for the one-pot synthesis of highly substituted tetrahydropyran-4-ones. rsc.org This reaction involves the Lewis acid-catalyzed condensation of two different aldehydes with a β-ketoester derivative, offering excellent yields and control over diastereoselectivity based on the choice of Lewis acid and reaction temperature. rsc.org Tandem reactions, such as the oxa-Michael/Tsuji-Trost reaction, also provide a concise route to tetrahydropyran structures. nih.gov Additionally, tandem conjugate addition/cyclization and Michael/Aza-Henry reactions have been developed for the synthesis of related tetrahydroquinoline structures. rsc.orgrsc.org

Acid-Catalyzed Cyclizations in Pyrano[3,2-c]quinolone Synthesis

Acid-catalyzed tandem reactions are effective in constructing fused heterocyclic systems like pyrano[3,2-c]quinolones. rsc.orgrsc.org These reactions typically involve the interaction of a 4-hydroxyquinolone derivative with a propargylic alcohol. rsc.orgrsc.org The reaction can proceed through different pathways depending on the specific propargylic alcohol used, leading to either pyrano[3,2-c]quinolones via a Friedel-Crafts-type allenylation followed by a 6-endo-dig cyclization, or furo[3,2-c]quinolones through a Friedel-Crafts-type alkylation and 5-exo-dig ring closure. rsc.orgrsc.org These methods provide moderate to high yields of the desired heterocyclic products. rsc.orgrsc.org

Introduction of the Iodoethyl Moiety

Once the tetrahydropyran ring is constructed, the next critical step is the introduction of the 2-iodoethyl side chain at the 4-position.

Halogenation and Halogen-Exchange Strategies on Tetrahydropyran Scaffolds (e.g., from bromoethyl precursors)

A common and effective method for introducing an iodine atom is through a halogen-exchange reaction, most notably the Finkelstein reaction. byjus.comwikipedia.org This SN2 reaction involves treating an alkyl halide, such as a bromoethyl-substituted tetrahydropyran, with an excess of an iodide salt, typically sodium iodide, in a suitable solvent like acetone (B3395972). byjus.comyoutube.comshaalaa.com

The success of the Finkelstein reaction is often driven by the precipitation of the less soluble sodium bromide or chloride from the acetone solution, which shifts the equilibrium towards the formation of the desired iodoalkane. wikipedia.orgyoutube.comshaalaa.com This reaction is particularly effective for primary halides. wikipedia.org

Table 1: Key Synthetic Reactions for Tetrahydropyran Ring Formation

Reaction TypeDescriptionKey Features
Ring-Closing Metathesis (RCM)Intramolecular cyclization of a diene precursor using a ruthenium catalyst. rsc.orgthieme-connect.deForms dihydropyran or tetrahydropyran rings. rsc.orgthieme-connect.de Stereoselectivity can be controlled. nih.govacs.org
CycloisomerizationTransition metal-catalyzed cyclization of enynes. nih.govGold and platinum catalysts are effective. acs.org Can produce complex fused ring systems. tandfonline.comfrontiersin.orgnih.gov
Prins CyclizationA multi-component reaction of a homoallylic alcohol, a ketone, and an acid. nih.govscispace.comForms spirocyclic tetrahydropyrans. nih.govscispace.com Good yields in a single step. scispace.com
Maitland-Japp ReactionOne-pot, multi-component synthesis of tetrahydropyran-4-ones from aldehydes and a β-ketoester. rsc.orgHigh yields and controllable diastereoselectivity. rsc.org
Acid-Catalyzed CyclizationTandem reaction of a 4-hydroxyquinolone and a propargylic alcohol. rsc.orgrsc.orgForms fused pyrano[3,2-c]quinolone systems. rsc.orgrsc.org

Functional Group Interconversions Leading to Iodoethyl Derivatives (e.g., from hydroxylated or tosylated precursors)

The introduction of the iodoethyl moiety onto the tetrahydropyran scaffold is frequently accomplished through functional group interconversion, a cornerstone of organic synthesis. This typically involves starting with a more readily available or easily synthesized precursor, such as one containing a hydroxyl or a sulfonate ester group, and converting it to the target iodide.

A primary route begins with the precursor alcohol, 2-(tetrahydro-2H-pyran-4-yl)ethanol. This alcohol can be converted directly into the corresponding iodide, 4-(2-iodoethyl)tetrahydro-2H-pyran. Several reagents are available for this transformation. A classic method involves the use of red phosphorus and iodine, which react in situ to form phosphorus(III) iodide, the active iodinating agent. iosrjournals.org Other modern reagents have been developed to achieve this conversion under milder conditions, such as a combination of sodium borohydride (B1222165) and iodine, which is effective for primary alcohols. capes.gov.br

Alternatively, a two-step sequence offers a more controlled and often higher-yielding pathway. This involves converting the hydroxyl group into a better leaving group, such as a tosylate (p-toluenesulfonate) or mesylate. The alcohol, 2-(tetrahydro-2H-pyran-4-yl)ethanol, is first reacted with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form 2-(tetrahydro-2H-pyran-4-yl)ethyl tosylate. This tosylate ester is an excellent substrate for nucleophilic substitution.

The subsequent conversion of the tosylate to the iodide is achieved via the Finkelstein reaction . rsc.orgnih.gov This SN2 reaction involves treating the tosylate with an excess of an alkali metal iodide, most commonly sodium iodide (NaI), in a suitable polar aprotic solvent like acetone or dimethylformamide (DMF). rsc.orgrsc.org The success of the reaction is driven by Le Châtelier's principle; the sodium tosylate byproduct is insoluble in acetone and precipitates out of the solution, driving the equilibrium towards the formation of the desired alkyl iodide. rsc.orgrsc.org This modified Finkelstein reaction, starting from an alcohol and proceeding through a sulfonate ester, is a widely used strategy for preparing alkyl iodides due to its reliability and the clean inversion of stereochemistry characteristic of SN2 mechanisms. nih.govrsc.org

Table 1: Comparison of Selected Methods for Converting Alcohols to Iodides
MethodReagentsPrecursorKey FeaturesCitation
Direct IodinationRed Phosphorus, Iodine (P/I₂)AlcoholClassical method; generates PI₃ in situ. iosrjournals.org
Direct IodinationSodium Borohydride, Iodine (NaBH₄/I₂)AlcoholMild conditions, good yields for primary alcohols. capes.gov.br
Appel-type ReactionTriphenylphosphine (PPh₃), Iodine (I₂)AlcoholOften used with a base (e.g., imidazole) to neutralize generated HI. rsc.org
Finkelstein ReactionTosyl Chloride (TsCl), then Sodium Iodide (NaI)AlcoholTwo-step process via a tosylate intermediate; excellent leaving group; reaction driven by precipitation of NaOTs. nih.govrsc.org

Chemoselective and Stereoselective Synthesis of this compound

Achieving high levels of selectivity is a critical challenge in the synthesis of substituted tetrahydropyrans. Both the formation of the heterocyclic ring and the introduction of the side chain must be controlled to produce the desired isomer.

Control of Stereochemistry in the Tetrahydropyran Ring Formation

The stereochemical outcome of the tetrahydropyran ring is determined during the cyclization step. Numerous strategies have been developed to control the relative and absolute stereochemistry of substituents on the THP ring.

The Prins cyclization , an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, is a powerful method for constructing 4-hydroxytetrahydropyrans. ntu.edu.sg The stereoselectivity of this reaction can be high, often favoring the formation of cis-2,6-disubstituted products. By using chiral Brønsted acids or Lewis acid catalysts, asymmetric versions of the Prins cyclization have been developed, enabling the synthesis of enantioenriched tetrahydropyrans. organic-chemistry.org

Another significant strategy is the intramolecular cyclization of epoxy-alcohols . Regioselective 6-endo-tet ring opening of an epoxide by a tethered hydroxyl group can lead to the formation of a THP ring. The stereochemistry of the starting epoxy-alcohol directly dictates the stereochemical arrangement of the substituents on the resulting heterocyclic ring. rsc.org

Metal-catalyzed reactions offer diverse approaches to stereocontrolled THP synthesis.

Palladium-catalyzed intramolecular allylic substitution can form THP rings from precursors containing an alcohol nucleophile and an allylic leaving group. The stereochemistry of the product can be controlled by the geometry of the alkene in the starting material. acs.org

Gold(I)-catalyzed cyclization of chiral monoallylic diols has been shown to be highly stereoselective, affording THP rings with excellent transfer of chirality from the starting material. organic-chemistry.org

Selenium-mediated cyclization involves the enantioselective reduction of a δ-phenylseleno ketone to a chiral alcohol, followed by oxidation and an efficient 6-exo-tet ring closure to yield the substituted tetrahydropyran. acs.org

These methods provide a robust toolkit for chemists to construct the tetrahydropyran core with predictable and controlled stereochemistry, which is essential for synthesizing specific isomers of complex molecules.

Table 2: Strategies for Stereocontrolled Tetrahydropyran Ring Synthesis
StrategyKey Reaction TypeTypical PrecursorsStereochemical Control ElementCitation
Prins CyclizationAcid-catalyzed cyclizationHomoallylic alcohol, AldehydeChiral acid catalyst; substrate stereochemistry. ntu.edu.sgorganic-chemistry.org
Epoxide Ring OpeningIntramolecular nucleophilic attackEpoxy-alcoholStereochemistry of the epoxy-alcohol precursor. rsc.org
Palladium CatalysisIntramolecular allylic substitutionUnsaturated alcohol with allylic leaving groupAlkene geometry (E/Z) in the substrate. acs.org
Gold CatalysisIntramolecular hydroalkoxylationChiral monoallylic diolsChirality of the diol substrate. organic-chemistry.org
Organoselenium ChemistryOxidative cyclizationδ-phenylseleno alcoholEnantioselective reduction of ketone precursor. acs.org

Regioselective and Stereoselective Introduction of the Iodoethyl Side Chain

The regioselective introduction of the iodoethyl side chain at the C4 position of the tetrahydropyran ring is intrinsically linked to the strategy used for the ring's construction. Rather than adding the side chain to a pre-formed ring, synthetic strategies typically build the ring from precursors that already contain the C4-substituent or its progenitor.

For instance, in a Prins cyclization between a homoallylic alcohol and an aldehyde, the structure of the homoallylic alcohol determines the substituent at C4. To synthesize this compound, one would start with a homoallylic alcohol that already contains a two-carbon chain at the appropriate position, such as hex-5-ene-1,3-diol. The stereocenter at the hydroxyl group of this precursor would then direct the stereochemistry at the C4 position of the resulting tetrahydropyran ring.

Once the THP ring is formed with a precursor functional group at the C4 side chain (e.g., a hydroxyl or a protected hydroxyl), this group is then converted to the iodide. If the precursor is 2-(tetrahydro-2H-pyran-4-yl)ethanol, its conversion to the iodide via the Finkelstein reaction (after tosylation) proceeds with a clean inversion of configuration at the carbon atom bearing the leaving group, a hallmark of the SN2 mechanism. nih.gov This two-step process allows for the stereoselective introduction of the iodine atom.

Control during ring formation : The stereochemistry at C4 of the tetrahydropyran ring is established during the cyclization reaction, dictated by the chirality of the acyclic precursors and the reaction mechanism (e.g., Prins cyclization, epoxy-alcohol cyclization).

Control during functional group interconversion : The subsequent conversion of a precursor functional group (like -OH) on the side chain to iodide (-I) must proceed stereospecifically. Using a tosylate intermediate followed by an SN2 reaction with iodide ensures a predictable inversion of stereochemistry.

Sustainable and Scalable Synthetic Protocols for Tetrahydropyran Derivatives

Modern synthetic chemistry emphasizes the development of protocols that are not only efficient but also environmentally benign and amenable to large-scale production.

Green Chemistry Approaches (e.g., solvent-free conditions, biocatalysis)

Several green chemistry principles have been applied to the synthesis of tetrahydropyran derivatives. A major focus has been on reducing the use of hazardous organic solvents. The Prins cyclization has been successfully performed in water using catalysts like phosphomolybdic acid, offering a cost-effective and environmentally friendly procedure. organic-chemistry.org Another approach is the use of solvent-free reaction conditions. For example, the synthesis of certain tetrahydropyran-based fragrances has been achieved by simply grinding the aldehyde and homoallylic alcohol reactants in a mortar with a catalytic amount of p-toluenesulfonic acid (p-TSA) supported on silica (B1680970) gel. scispace.comscite.ai

The synthesis of the tetrahydropyran ring itself can be made greener by starting from renewable resources. Processes have been developed for the catalytic production of THP from furfural (B47365), a platform chemical derived from biomass. This involves the hydrogenation of 3,4-dihydropyran (DHP), which is obtained from furfural, over a nickel-on-silica catalyst. rsc.orgosti.gov Such bio-based routes make THP a more sustainable solvent and building block. researchgate.netosti.gov

Biocatalysis offers a highly selective and green alternative for synthesizing chiral building blocks. nih.gov Enzymes, operating under mild conditions in aqueous media, can be used to produce enantiomerically pure intermediates. For example, ketoreductases (KREDs) can perform asymmetric reductions of ketones to produce chiral alcohols, while transaminases can install chiral amine centers. acs.org Such enzymatic steps can be integrated into the synthesis of complex THP-containing molecules to set key stereocenters with high fidelity, superseding multi-step classical chemical methods. nih.gov

Table 3: Green Chemistry Approaches for Tetrahydropyran Synthesis
ApproachMethodologyExampleBenefitCitation
Alternative SolventReaction in waterPrins cyclization using a water-tolerant catalyst like phosphomolybdic acid.Reduces volatile organic compound (VOC) emissions; safer and cheaper. organic-chemistry.org
Solvent-FreeGrinding/mechanochemistryAldehyde and homoallylic alcohol ground with p-TSA on silica gel.Eliminates solvent waste; can lead to faster reactions and easier purification. scispace.comscite.ai
Renewable FeedstocksBiomass conversionSynthesis of THP from furfural via hydrogenation of DHP.Reduces reliance on petrochemicals; improves sustainability. rsc.orgosti.gov
BiocatalysisEnzymatic reactionsKetoreductase-mediated asymmetric synthesis of a chiral alcohol precursor.High stereoselectivity; mild reaction conditions; reduced byproducts. nih.govacs.org

Continuous-Flow Synthesis Considerations for Organoiodine Intermediates

Continuous-flow chemistry is emerging as a powerful technology for the safe, efficient, and scalable synthesis of chemical intermediates, including organoiodides. nih.govrsc.org Instead of large batch reactors, reactions are performed by continuously pumping reagents through a network of tubes or microreactors. This methodology offers superior control over reaction parameters like temperature, pressure, and mixing, which is particularly advantageous for highly exothermic or fast reactions. mt.com

The synthesis of organoiodine intermediates such as this compound could significantly benefit from flow technology. Iodination reactions can involve hazardous or unstable reagents. Flow reactors allow for the in situ generation and immediate consumption of such species, minimizing risks associated with their handling and storage. nih.gov For example, a continuous-flow process for the synthesis of the iodinating agent 1,3-diiodo-5,5-dimethyl-imidazolidine-2,4-dione (DIH) has been developed, demonstrating high throughput and yield in a safe, automated manner. rsc.orgrsc.org

Furthermore, multi-step syntheses can be "telescoped" in a flow system, where the output from one reactor is fed directly into the next, eliminating the need for manual workup and isolation of intermediates. mit.edu A potential flow synthesis for the target molecule could involve:

A first reactor module for the stereoselective formation of the THP ring (e.g., a heated coil for a Prins cyclization).

A second module for the conversion of the resulting alcohol to a tosylate.

A third module for the Finkelstein iodination reaction.

Such an integrated system would streamline the production process, reduce waste, and improve reproducibility and safety, making it an attractive strategy for the scalable synthesis of organoiodine intermediates. beilstein-journals.orgresearchgate.net

Advanced Reactivity and Transformation Pathways of 4 2 Iodoethyl Tetrahydro 2h Pyran

Nucleophilic Substitution Reactions (SN1, SN2, SN2') at the Iodoethyl Center

The primary alkyl iodide structure of 4-(2-iodoethyl)tetrahydro-2H-pyran strongly favors bimolecular nucleophilic substitution (SN2) pathways over unimolecular (SN1) or allylic (SN2') reactions, the latter being impossible due to the saturated nature of the pyran ring and ethyl linker. The SN1 pathway is disfavored due to the high energy and instability of the corresponding primary carbocation that would need to form.

The reaction of this compound with nitrogen nucleophiles exemplifies the classic SN2 mechanism. A well-studied type of nitrogen nucleophile is 1,4-diazabicyclo[2.2.2]octane (DABCO), a sterically hindered tertiary amine that is known to act as both a nucleophile and a non-nucleophilic base. nih.govresearchgate.netresearchgate.net In its role as a nucleophile, DABCO attacks the electrophilic carbon atom bonded to the iodine.

The mechanism proceeds via a single, concerted step where the nucleophile attacks the carbon from the side opposite to the leaving group (backside attack). This leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group are positioned 180° apart. As the new carbon-nitrogen bond forms, the carbon-iodine bond simultaneously breaks. The stereochemistry at the carbon center undergoes an inversion, although this is not relevant for the unsubstituted ethyl chain of the title compound. Given the primary nature of the alkyl iodide, this SN2 pathway is generally efficient. However, competition from elimination (E2) reactions can occur if the nucleophile is also a strong base, though this is less of a concern for nucleophiles like DABCO compared to, for instance, alkoxides. researchgate.net

The efficiency of nucleophilic substitution reactions is heavily dependent on the nature of the leaving group. The iodide ion is an excellent leaving group, a property attributable to several key factors.

Bond Strength : The carbon-iodine bond is the longest and weakest among the carbon-halogen bonds. This lower bond dissociation energy means less energy is required to cleave it during the substitution reaction, contributing to a faster reaction rate compared to other alkyl halides. google.com

Polarizability : Iodine is a large and highly polarizable atom. google.commanchester.ac.uk As the nucleophile approaches and the transition state forms, the large electron cloud of the iodine atom can be distorted, which helps to stabilize the charge distribution in the transition state, thus lowering its energy.

Leaving Group Stability : The stability of the leaving group as an independent species is crucial. The iodide anion (I⁻) is very stable in solution because its negative charge is distributed over a large atomic volume, resulting in low charge density. researchgate.net Furthermore, iodide is the conjugate base of a strong acid, hydroiodic acid (HI), and weak bases are inherently better leaving groups. google.com

The tetrahydropyran (B127337) ring itself exerts a steric influence. While the reaction center is a primary carbon, the bulky, non-planar cyclic structure attached at the β-position can create steric hindrance that slows the rate of SN2 reactions compared to a simple, unbranched alkyl iodide like iodoethane. organic-chemistry.orgnih.gov This steric demand destabilizes the crowded five-coordinate transition state. nih.gov

Table 1: Comparison of Halogen Leaving Group Properties

Halogen C-X Bond Energy (kJ/mol) Ionic Radius of X⁻ (pm) Relative Rate of SN2 Reaction (with Et-X)
F 452 133 ~1
Cl 351 181 ~200
Br 293 196 ~10,000
I 218 220 ~30,000

Data compiled from general organic chemistry principles.

The reliable SN2 reactivity of this compound makes it an ideal substrate for introducing the tetrahydro-2H-pyran-4-ethyl moiety into a wide variety of molecules. This is a common strategy in medicinal chemistry, where the tetrahydropyran ring is a prevalent structural motif. arkat-usa.org By selecting the appropriate nucleophile, a diverse array of functional groups can be installed at the terminus of the ethyl side chain.

This selective functionalization allows for the synthesis of novel derivatives for various applications. researchgate.netbeilstein-journals.org For example, reaction with oxygen nucleophiles like alkoxides or carboxylates yields ethers and esters, respectively. Nitrogen nucleophiles such as amines or azides produce substituted amines and alkyl azides, the latter of which can be further transformed. Thiolates and other sulfur nucleophiles can be used to form thioethers.

Table 2: Examples of Selective Functionalization of this compound

Nucleophile Reagent Example Product Class
Oxygen Sodium ethoxide (NaOEt) Ether
Sodium acetate (B1210297) (NaOAc) Ester
Nitrogen Ammonia (B1221849) (NH₃) Primary Amine
Sodium azide (B81097) (NaN₃) Alkyl Azide
Sulfur Sodium thiophenoxide (NaSPh) Thioether

Radical-Mediated Reactions Involving the C-I Bond

Beyond ionic pathways, the weak C-I bond of this compound is susceptible to homolytic cleavage, making it a precursor for alkyl radical generation. These radical intermediates open up alternative transformation pathways that are complementary to nucleophilic substitutions.

The homolysis of the C-I bond can be initiated by heat or, more commonly, by photochemical methods or radical initiators. This process generates the 4-(2-tetrahydro-2H-pyranyl)ethyl radical, a primary alkyl radical.

Once formed, this radical is a highly reactive intermediate that can be "trapped" by various reagents. youtube.com For instance, in the presence of a hydrogen atom donor like tributyltin hydride (now often avoided due to toxicity) or tris(trimethylsilyl)silane, the radical is quenched to form 4-ethyl-tetrahydro-2H-pyran. Alternatively, the radical can be trapped by radical acceptors, such as electron-deficient alkenes in Giese-type reactions, to form new carbon-carbon bonds. Diagnostic tests for the presence of these radical intermediates often involve the use of radical traps like tetramethylpiperidine-N-oxyl (TMPO), which react with the alkyl radical to form a stable, detectable adduct.

Modern synthetic methods have increasingly turned to photoredox catalysis to generate alkyl radicals from alkyl halides under mild conditions. One powerful strategy is halogen-atom transfer (XAT), which provides an alternative to classic SN2 reactions for forming bonds, particularly C-N bonds. manchester.ac.uk This approach is especially useful for substrates where SN2 reactions might be slow or complicated by side reactions.

In a typical photoredox XAT cycle for C-N bond formation, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) event with a suitable amine. This generates an α-aminoalkyl radical. manchester.ac.uknih.gov This α-aminoalkyl radical is a potent XAT agent that can abstract the iodine atom from this compound, forming the desired 4-(2-tetrahydro-2H-pyranyl)ethyl radical and an iminium ion. manchester.ac.ukresearchgate.net The generated alkyl radical can then combine with a nitrogen source, often a diazonium salt or another nitrogen-based species, to forge the final C-N bond. youtube.com This methodology avoids the need for strong nucleophiles and provides a robust pathway for amination under neutral and mild conditions. researchgate.net Recent studies have precisely measured the reactivity of α-aminoalkyl radicals, finding them to be potent but less reactive than classic tin radicals, a finding that is crucial for accurate reaction design. nih.gov

Ring-Opening and Rearrangement Reactions of the Tetrahydropyran Core Facilitated by the Iodoethyl Substituent

While the tetrahydropyran ring is generally stable, the iodoethyl substituent can participate in or facilitate ring-opening and rearrangement reactions under specific conditions. For example, intramolecular substitution reactions can occur where a nucleophile generated elsewhere in the molecule attacks the carbon bearing the iodine, leading to the formation of a new ring system.

In the presence of strong Lewis acids or under radical conditions, rearrangement of the tetrahydropyran ring can be initiated. The iodoethyl group can influence the regioselectivity of such reactions. For instance, treatment with samarium(II) iodide can promote reductive ring-opening reactions of tetrahydropyrans. researchgate.net The presence of the iodoethyl group can also lead to tandem reactions, where an initial transformation at the side chain triggers a subsequent rearrangement of the heterocyclic core.

Exploitation of Hypervalent Iodine Chemistry for New Reactivity Pathways

The iodine atom in this compound can be oxidized to a hypervalent state, such as iodine(III) or iodine(V), opening up a new dimension of reactivity. e-bookshelf.denih.gov Hypervalent iodine reagents are known for their oxidizing properties and their ability to participate in a variety of transformations that are often complementary to those of transition metals. beilstein-journals.orgprinceton.edu

Sophisticated Spectroscopic and Analytical Characterization for Mechanistic Elucidation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For 4-(2-iodoethyl)tetrahydro-2H-pyran, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY, DOSY) for Complex Structural Elucidation

While standard one-dimensional ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, multi-dimensional techniques are required for the complete and unambiguous assignment of the complex spin systems in the tetrahydropyran (B127337) ring and the iodoethyl side chain. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would be used to trace the connections between adjacent protons, for instance, from the H-4 proton on the ring to the protons of the ethyl side chain (H-7 and H-8).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (¹³C). It allows for the definitive assignment of each carbon atom in the molecule by linking it to its known proton signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is particularly valuable for determining the molecule's stereochemistry and preferred conformation. rsc.org For instance, NOESY can confirm the spatial relationship between the iodoethyl side chain and the protons on the tetrahydropyran ring. rsc.org

The following table illustrates the expected correlations from these multi-dimensional NMR experiments that would be used to confirm the structure of this compound.

Proton (¹H) SignalCOSY Correlations (with ¹H)HSQC Correlation (with ¹³C)HMBC Correlations (with ¹³C)
H on C-2, C-6H on C-3, C-5C-2, C-6C-3, C-5, C-4
H on C-3, C-5H on C-2, C-6, H on C-4C-3, C-5C-2, C-6, C-4
H on C-4H on C-3, C-5, H on C-7C-4C-2, C-3, C-5, C-6, C-7, C-8
H on C-7 (-CH₂-)H on C-4, H on C-8C-7C-4, C-8
H on C-8 (-CH₂I)H on C-7C-8C-4, C-7

Application of NMR in Reaction Monitoring and Kinetic Studies

NMR spectroscopy is a powerful method for monitoring the progress of chemical reactions in real-time without the need for sample separation. rptu.de The synthesis of this compound, for example from a precursor like 4-(2-hydroxyethyl)tetrahydro-2H-pyran via an iodination reaction, can be tracked quantitatively using ¹H NMR. researchgate.netlibretexts.org

By taking spectra at regular intervals, one can observe the decrease in the intensity of signals corresponding to the starting material and the simultaneous increase in signals for the product. For instance, the signal for the methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) in the starting material would shift significantly downfield upon substitution with iodine to form the -CH₂I group. The relative integration of these characteristic peaks allows for the determination of reaction conversion and can be used to study the reaction kinetics. acs.org

CompoundKey ¹H NMR SignalApproximate Chemical Shift (ppm)Change During Reaction
4-(2-hydroxyethyl)tetrahydro-2H-pyran (Starting Material)-CH ₂OH~3.6Decreases
This compound (Product)-CH ₂I~3.2Increases

Conformational Analysis of the Tetrahydropyran Ring and Side Chain

The tetrahydropyran ring is not planar and, like cyclohexane (B81311), exists in various conformations. Extensive studies on substituted pyran analogues show that the ring predominantly adopts a stable ⁴C₁ chair-like conformation. beilstein-journals.orgbeilstein-archives.orgnih.gov In this conformation, substituents on the ring can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position.

Vibrational Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules. They are highly effective for identifying functional groups and can provide complementary information to NMR. eag.comamericanpharmaceuticalreview.com

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending of chemical bonds. americanpharmaceuticalreview.com The resulting spectrum is a unique fingerprint, with specific peaks corresponding to the functional groups present. nist.gov For this compound, FTIR is used to confirm the presence of the key structural elements.

Like NMR, FTIR is also a valuable tool for monitoring reaction progress. mdpi.com For instance, in a synthesis starting from an alcohol precursor, the disappearance of the broad O-H stretching band around 3300 cm⁻¹ and the potential appearance of new fingerprint region peaks would signal the successful conversion to the iodo-alkane product.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H StretchAlkane (CH₂)2850 - 2960
C-O-C StretchEther1080 - 1150
C-I StretchIodoalkane500 - 600

Raman Spectroscopy and Surface Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy is based on the inelastic scattering of monochromatic light (from a laser). mdpi.com It provides information about molecular vibrations and is complementary to FTIR. eag.com While FTIR is more sensitive to polar bonds (like C-O), Raman spectroscopy is often more effective for analyzing non-polar and symmetric bonds. mdpi.com The C-I bond, being a heavy atom bond, typically gives rise to a strong and characteristic signal in the low-frequency region of the Raman spectrum, making it an excellent diagnostic peak. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) is an advanced technique that can dramatically amplify the Raman signal (by factors of up to 10¹¹) by adsorbing the analyte onto a nanostructured metal surface (typically silver or gold). mdpi.com This enhancement allows for the detection of very low concentrations of the compound. SERS could be employed to study the interaction of this compound with surfaces or to detect trace amounts of the material in complex mixtures. tudublin.ie

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)
C-H Stretch/BendAlkane (CH₂)1440-1470 and 2800-3000
C-O-C StretchEther~1100
C-I StretchIodoalkane500 - 600

Mass Spectrometry (MS) for Precise Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of "this compound," as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental formula of a compound. For "this compound," with a molecular formula of C7H13IO, the expected monoisotopic mass is 240.00111 Da. nih.gov HRMS analysis would confirm this precise mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. This level of accuracy is fundamental for verifying the identity of the synthesized compound.

Table 1: HRMS Data for this compound

ParameterValueReference
Molecular FormulaC7H13IO chemicalbook.comachemblock.com
Molecular Weight240.08 g/mol nih.govchemicalbook.com
Monoisotopic Mass240.00111 Da nih.gov

This table is based on theoretical values and serves as an example of expected HRMS data.

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of "this compound." In a typical MS/MS experiment, the protonated molecular ion [M+H]+ is selected and subjected to collision-induced dissociation (CID) or other activation methods like electron-activated dissociation (EAD). nih.gov The resulting fragment ions provide valuable structural information.

Table 2: Predicted Fragmentation Data for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Probable Neutral Loss
241.0089 ( [M+H]+ )113.0961Iodoethylene (C2H3I)
241.0089 ( [M+H]+ )85.0648Iodoethane (C2H5I)
241.0089 ( [M+H]+ )127.9921C7H14O

This table represents a hypothetical fragmentation pattern based on known principles of mass spectrometry.

X-ray Diffraction (XRD) for Solid-State Structure Determination of Crystalline Derivatives

While "this compound" is a liquid at room temperature, its crystalline derivatives can be analyzed using X-ray diffraction (XRD) to determine their three-dimensional structure in the solid state. chembk.comsigmaaldrich.com This technique provides definitive proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. The synthesis of a suitable crystalline derivative, for example, through co-crystallization or reaction to form a solid product, would be a necessary first step. mdpi.com The resulting crystal structure would unambiguously confirm the tetrahydropyran ring and the iodoethyl substituent at the 4-position. nih.gov Although no specific XRD studies for derivatives of "this compound" were found, the general applicability of this technique to substituted pyran systems is well-established. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for both the purification of "this compound" and the assessment of its purity.

High-performance liquid chromatography (HPLC) is a versatile technique for separating and quantifying "this compound." Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common method for analyzing compounds of similar polarity. sielc.com For preparative purposes, HPLC can be scaled up to isolate larger quantities of the pure compound.

Furthermore, since "this compound" is a chiral molecule, chiral HPLC is necessary to separate its enantiomers. phenomenex.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.netsigmaaldrich.com The ability to separate and analyze the individual enantiomers is crucial in many applications, particularly in pharmaceutical development. youtube.comnih.gov

Table 3: Exemplar HPLC Method Parameters

ParameterCondition
ColumnChiral Stationary Phase (e.g., polysaccharide-based)
Mobile PhaseHexane/Isopropanol mixture
Flow Rate1.0 mL/min
DetectionUV at 210 nm

This table provides an example of typical HPLC conditions for chiral separation and is not based on specific experimental data for the target compound.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds. "this compound," due to its molecular weight and likely boiling point, is amenable to GC-MS analysis. This method separates the components of a mixture in the gas phase, and the mass spectrometer provides identification of the eluted compounds based on their mass-to-charge ratio and fragmentation patterns. hmdb.canist.govnih.gov GC-MS is particularly useful for assessing the purity of the compound and identifying any volatile impurities or byproducts from its synthesis.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, electronic structure, and energy. These calculations solve the Schrödinger equation, or an approximation of it, for a given molecular system.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For 4-(2-iodoethyl)tetrahydro-2H-pyran, DFT calculations would typically begin with a geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable conformation of the molecule. The tetrahydropyran (B127337) ring is known to adopt a chair conformation as its most stable form. The 4-(2-iodoethyl) substituent can exist in either an axial or equatorial position. DFT calculations can precisely determine the energy difference between these two conformers and predict the preferred orientation. Due to steric hindrance, the equatorial position is generally favored for substituents on a cyclohexane (B81311) or tetrahydropyran ring.

Once the optimized geometry is obtained, various electronic properties can be analyzed. These include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity.

Electron Density Distribution: This reveals the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-deficient.

Mulliken and Natural Bond Orbital (NBO) Analysis: These methods provide information about the charge distribution on each atom and the nature of the chemical bonds.

Calculated PropertySignificance for this compound
Optimized Geometry (Bond lengths, angles)Provides the most stable 3D structure of the molecule.
Conformational Energies (Axial vs. Equatorial)Determines the preferred orientation of the 2-iodoethyl group.
HOMO-LUMO Energy GapIndicates the molecule's kinetic stability and chemical reactivity.
Atomic ChargesHighlights the electrophilic and nucleophilic centers.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their formulation. These methods can provide highly accurate results, though often at a higher computational cost than DFT.

For this compound, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed to obtain very accurate energies for different conformers. This is particularly useful for determining precise energy differences between the axial and equatorial forms of the substituent and for calculating the energy barriers for ring inversion.

Furthermore, ab initio methods are crucial for calculating activation parameters of chemical reactions involving this molecule. By mapping the potential energy surface of a reaction, the energy of the transition state can be determined, which in turn allows for the calculation of the activation energy. This information is vital for understanding the kinetics of reactions in which this compound participates.

ParameterMethod of CalculationImportance
Conformational EnergyMP2, Coupled ClusterProvides highly accurate energy differences between conformers.
Activation EnergyTransition State Theory with ab initio energiesDetermines the kinetic feasibility of a reaction.
Thermodynamic Properties (Enthalpy, Entropy)Statistical mechanics based on ab initio calculationsPredicts the spontaneity of a reaction.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By simulating the reaction pathway, researchers can gain a deeper understanding of how reactants are converted into products.

A key aspect of understanding a reaction mechanism is the characterization of the transition state, which is the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize the geometry and energy of the transition state for reactions involving this compound.

For example, in a nucleophilic substitution reaction where the iodide is the leaving group, computational modeling can map the entire reaction pathway. This involves calculating the energy of the system as the nucleophile approaches, the C-I bond breaks, and the new bond forms. The resulting energy profile provides a detailed picture of the reaction mechanism, including the presence of any intermediates.

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the structure of a compound. For this compound, the following spectroscopic signatures can be computationally predicted:

NMR Spectra: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These predicted spectra can be invaluable in assigning the peaks in an experimental NMR spectrum.

Infrared (IR) Spectra: Vibrational frequencies and their intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The predicted IR spectrum can help in identifying the characteristic vibrational modes of the molecule, such as the C-I stretch and the C-O-C stretches of the tetrahydropyran ring.

A comparison of predicted and experimental spectra serves as a powerful validation of both the computational model and the experimental structure determination.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, most chemical reactions and processes occur in solution. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time.

For this compound, MD simulations can be used to explore its conformational landscape in different solvents. By simulating the molecule's motion over nanoseconds or longer, all accessible conformations and the transitions between them can be observed. This provides a dynamic picture of the molecule's flexibility and the relative populations of different conformers in a given solvent.

MD simulations are also crucial for understanding the role of the solvent in chemical reactions. The solvent can influence the stability of reactants, products, and transition states, thereby affecting the reaction rate and mechanism. By including explicit solvent molecules in the simulation, the specific interactions between the solute and the solvent, such as hydrogen bonding, can be studied in detail.

Quantitative Structure-Activity Relationships (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For derivatives of this compound, QSAR models can be instrumental in predicting their biological activities and guiding the synthesis of new, more potent analogues.

The development of a QSAR model for this compound derivatives would typically involve the following steps:

Data Set Preparation : A dataset of this compound derivatives with their experimentally determined biological activities (e.g., inhibitory concentrations) is compiled.

Molecular Descriptor Calculation : A wide range of molecular descriptors for each derivative is calculated. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Model Development : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are employed to build a mathematical equation that correlates the molecular descriptors with the biological activity. researchgate.net

Model Validation : The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.

Hypothetical QSAR Study on this compound Derivatives:

In a hypothetical QSAR study, a series of derivatives of this compound could be synthesized and their inhibitory activity against a specific biological target evaluated. The following data table illustrates a potential set of molecular descriptors and their correlation with biological activity.

CompoundLogPMolar RefractivityDipole Moment (Debye)Biological Activity (IC50, µM)
Derivative 12.565.21.815.4
Derivative 23.172.82.18.9
Derivative 32.868.51.912.1
Derivative 43.578.12.55.2
Derivative 52.260.71.620.3

Based on such data, a QSAR equation could be formulated, for instance:

log(1/IC50) = 0.45 * LogP + 0.02 * Molar Refractivity - 0.15 * Dipole Moment + 1.2

This equation would suggest that higher lipophilicity (LogP) and molar refractivity are favorable for the biological activity of these derivatives, while a lower dipole moment is preferred. Such a model provides valuable insights for designing new derivatives with potentially enhanced activity.

Uncertainty Analysis in Computational Kinetic and Thermodynamic Studies

Computational studies play a vital role in understanding the reaction mechanisms, kinetics, and thermodynamics of chemical processes involving this compound. However, it is crucial to acknowledge and quantify the uncertainties associated with these theoretical predictions.

Uncertainty analysis in computational chemistry aims to estimate the range of possible outcomes for a calculated property, considering the various sources of error. These sources can include the level of theory, basis set, and the inherent approximations in the computational methods.

Uncertainty in Kinetic Studies:

For kinetic studies, such as the calculation of reaction rate constants, uncertainty analysis can be performed using methods like sensitivity analysis and error propagation. For a hypothetical reaction involving this compound, the calculated Arrhenius parameters would be reported with their associated uncertainties.

ParameterCalculated ValueUncertainty
Activation Energy (Ea)25.3 kcal/mol± 1.2 kcal/mol
Pre-exponential Factor (A)1.2 x 10^12 s^-1± 0.3 x 10^12 s^-1

This indicates that the true activation energy is likely to be in the range of 24.1 to 26.5 kcal/mol. This information is critical for assessing the reliability of the predicted reaction rates.

Uncertainty in Thermodynamic Studies:

Similarly, for thermodynamic properties like Gibbs free energy of formation (ΔG°f), computational results should be accompanied by an uncertainty estimate.

PropertyCalculated ValueUncertainty
ΔG°f-45.8 kcal/mol± 2.5 kcal/mol

This uncertainty arises from factors such as the choice of the theoretical method and the treatment of electron correlation. Acknowledging this uncertainty is essential for making informed comparisons with experimental data and for the reliable prediction of chemical equilibria.

Applications in Complex Molecule Synthesis and Materials Science

Role as a Key Intermediate in Multi-Step Organic Synthesis

The tetrahydropyran (B127337) (THP) moiety is a common structural feature in many biologically active compounds and natural products. The iodoethyl group in "4-(2-iodoethyl)tetrahydro-2H-pyran" serves as a reactive handle, enabling the introduction of the THP unit into more complex molecular frameworks through nucleophilic substitution reactions. researchgate.netmasterorganicchemistry.com The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in the presence of a wide range of nucleophiles. organic-chemistry.org

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities. espublisher.comnih.gov "this compound" can be utilized as a key intermediate to synthesize novel biologically active molecules and drug candidates. By reacting it with various nucleophilic substrates, such as phenols, amines, and thiols, that are part of a pharmacophore, the tetrahydropyran-ethyl moiety can be appended to create new chemical entities. This approach allows for the systematic exploration of the structure-activity relationship of a lead compound by introducing the sterically and electronically distinct THP group. For instance, the pyran core is found in compounds with potential applications in treating conditions like Alzheimer's disease, cancer, and microbial infections. d-nb.inforsc.org

A general scheme for the utilization of "this compound" in the synthesis of biologically active molecules involves the alkylation of a nucleophilic core structure (Nu-H) as depicted in the following reaction:

Nu-H + I-CH₂CH₂-(C₅H₉O) → Nu-CH₂CH₂-(C₅H₉O) + HI

This strategy allows for the modification of known bioactive scaffolds to potentially enhance their efficacy, selectivity, or pharmacokinetic properties.

The development of novel heterocyclic systems is a continuous endeavor in organic synthesis. "this compound" can serve as a precursor for the construction of more complex, advanced heterocyclic systems, including fused pyrans and spiro compounds. espublisher.comresearchgate.net The iodoethyl side chain can be transformed into other functional groups that can then participate in intramolecular cyclization reactions.

For example, the iodo group can be displaced by a nucleophile that contains a second reactive site, setting the stage for a subsequent ring-closing reaction to form a fused or spirocyclic system. nih.gov Palladium-catalyzed intramolecular reactions, for instance, are powerful methods for the construction of such complex architectures. espublisher.comnih.gov The ability to build upon the tetrahydropyran core in a controlled manner makes "this compound" a valuable starting material for the synthesis of unique three-dimensional heterocyclic structures. d-nb.info

Many natural products contain the tetrahydropyran ring as a core structural element. The synthesis of natural product analogs is a crucial aspect of medicinal chemistry, as it can lead to the discovery of compounds with improved biological activity or simplified structures that are easier to synthesize. "this compound" can be employed in the construction of analogs of such natural products. By using it as a building block, chemists can introduce the tetrahydropyran-ethyl group into various positions of a natural product scaffold, leading to a library of new derivatives for biological screening.

Functionalization of Polymers and Material Design

The unique properties of "this compound" also lend themselves to applications in materials science, particularly in the functionalization of polymers and the design of novel materials with specific properties.

The iodoethyl group of "this compound" can be exploited to introduce the tetrahydropyran functionality onto polymer backbones. This can be achieved through post-polymerization modification, where a polymer with reactive side chains is treated with the iodo-compound. The nucleophilic side chains of the polymer would displace the iodide, forming a stable covalent bond and incorporating the THP moiety. morressier.com This method allows for the precise control over the degree of functionalization of the polymer. The introduction of the polar tetrahydropyran group can significantly alter the physical and chemical properties of the polymer, such as its solubility, hydrophilicity, and thermal stability.

"this compound" can also serve as a starting material for the synthesis of novel monomers for advanced polymer architectures. The iodo group can be converted into a polymerizable functional group, such as a vinyl, acrylate, or styrenyl group, through various organic transformations. tandfonline.comgoogle.com.pg The resulting monomer, containing the tetrahydropyran unit, can then be polymerized using techniques like radical polymerization or ring-opening metathesis polymerization (ROMP) to create polymers with unique structures and properties. tandfonline.com For example, a monomer derived from this compound could be copolymerized with other monomers to tailor the properties of the resulting material for specific applications, such as in drug delivery systems or as specialty coatings.

Development of Chemical Probes and Spin Labels for Biochemical Studies

The development of chemical probes and spin labels is a cornerstone of modern biochemical and structural biology research, allowing for the investigation of molecular interactions and dynamics. chemimpex.com Spin labels are paramagnetic molecules that, when attached to a biomolecule like a protein, can be studied using Electron Paramagnetic Resonance (EPR) spectroscopy. rsc.org Nitroxide-based spin labels, such as 2,2,6,6-tetramethyl-4-piperidinol-1-oxyl (Tanol), are commonly used for this purpose. rsc.org

The general utility of tetrahydropyran derivatives in biochemical research is noted, where they can act as probes to investigate molecular interactions. chemimpex.com However, a review of current scientific literature does not yield specific examples or detailed research findings on the use of this compound for the development of chemical probes or spin labels. The presence of the reactive iodoethyl group suggests a potential for covalent attachment to biomolecules, a key feature of such probes, but this specific application remains underexplored in published research.

Catalysis and Reaction Engineering Applications

The tetrahydropyran ring is a fundamental component in synthetic chemistry, valued for its role in creating complex molecules and advanced materials. researchgate.netgoogle.com Its derivatives are employed as intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. chemimpex.com

Ligand Design for Metal-Catalyzed Reactions

Ligand design is a critical aspect of metal catalysis, where organic molecules are used to modulate the electronic and steric properties of a metal center, thereby controlling its reactivity and selectivity. researchgate.net Heterocyclic compounds containing oxygen are foundational in the manufacturing of numerous advanced organic materials. researchgate.net

While the tetrahydropyran framework is a common structural motif, there is no specific mention in the surveyed literature of this compound being used in ligand design for metal-catalyzed reactions. The oxygen atom within the pyran ring could theoretically act as a donor atom to coordinate with a metal center, but its potential in this capacity has not been specifically documented.

Use in Radical Cascade Reactions

Radical cascade reactions are powerful transformations in organic synthesis that allow for the rapid construction of complex molecular architectures from simple precursors. These reactions proceed through a sequence of intramolecular radical additions.

The involvement of tetrahydropyran derivatives in various cyclization reactions is well-established. researchgate.net For instance, the Prins cyclization between an alkene and an aldehyde is a common method to form tetrahydropyran rings. researchgate.net Although the iodoethyl group in this compound could theoretically serve as a radical precursor under appropriate conditions, there are no specific research findings available that detail its use in radical cascade reactions.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound achemblock.com
CAS Number 4677-16-1 achemblock.com
Molecular Formula C7H13IO achemblock.com
Molecular Weight 240.09 g/mol achemblock.com
Purity 95% achemblock.com

Environmental Considerations and Biogeochemical Cycling of Organoiodine Compounds General Research Perspectives

Mechanisms of Formation and Transformation of Organoiodine Species in Environmental Compartments

The formation and transformation of organoiodine compounds are driven by a combination of biological, chemical, and photochemical processes.

A significant source of volatile organoiodine compounds is the marine environment. wikipedia.orgfrontiersin.org Marine organisms, including phytoplankton, cyanobacteria, and macroalgae, are major producers of these compounds. frontiersin.orgresearchgate.net For instance, iodomethane (B122720) (CH₃I) is a well-studied volatile organoiodine compound, with sea-to-air flux estimates ranging from 0.9 to 9.2 Gmol per year. researchgate.net

Studies have shown the production of several volatile iodocarbons by biogenic marine aggregates, which are particles formed from plankton. researchgate.net These aggregates can be hotspots for the production of compounds like iodomethane, iodoethane, 2-iodopropane, and 1-iodopropane. researchgate.net The production of these compounds is thought to be linked to the turnover of algal biomass.

Table 1: Examples of Biogenically Produced Volatile Organoiodine Compounds

Compound Name Chemical Formula
Iodomethane CH₃I
Iodoethane C₂H₅I
2-Iodopropane CH₃CHICH₃
1-Iodopropane CH₃CH₂CH₂I
Diiodomethane CH₂I₂
Chloroiodomethane CH₂ClI

Once in the atmosphere, volatile organoiodine compounds undergo photochemical degradation. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making these compounds susceptible to breaking apart when exposed to sunlight. wikipedia.org This process, known as photolysis, is a major loss pathway for these compounds during the daytime and a significant source of iodine atoms in the lower atmosphere. researchgate.net These iodine atoms can then participate in complex atmospheric chemical reactions, including those that influence ozone concentrations. frontiersin.org

In aquatic environments, the degradation of organoiodine compounds can also be influenced by photochemical processes. acs.org Sunlight-driven reactions can lead to the halogenation of dissolved organic matter (DOM), forming organobromine and organoiodine compounds. acs.org The presence of iodide can enhance the formation of organoiodine compounds. acs.org

Chemical degradation also plays a role. For example, some organoiodine herbicides can undergo reductive dehalogenation by anaerobic bacteria. wikipedia.org Additionally, the presence of manganese dioxide in water can induce the iodination of dissolved organic matter, leading to the formation of various organoiodine compounds. researchgate.netnih.gov

Environmental Partitioning, Mobility, and Bioaccumulation of Organoiodine Compounds

The distribution and movement of organoiodine compounds in the environment are governed by their physical and chemical properties.

Organoiodine compounds have been detected in various environmental compartments, including water, soil, and sediment. acs.orgnih.govresearchgate.net In groundwater, organoiodine compounds can be the dominant iodine species. acs.orgnih.gov Their concentrations can vary significantly depending on the geological and chemical conditions of the aquifer. acs.org For instance, in alluvial-lacustrine aquifers, organoiodine concentrations of up to 183 μg/L have been observed. acs.orgnih.gov

In soils and sediments, the fate of organoiodine compounds is closely linked to the organic carbon content. acs.orgnih.gov Organically bound iodine can be a major fraction of the total iodine in these systems. researchgate.netacs.org Studies have shown that the particle-water partition coefficient (Kd), a measure of how a substance distributes between solid and liquid phases, is highly dependent on the iodide concentration, contact time, and organic carbon content. acs.orgnih.gov

Untargeted screening methods have revealed the presence of thousands of natural and synthetic organoiodine compounds in sediments from locations like Lake Michigan and the Arctic Ocean. nih.govresearchgate.net The profiles of these compounds can vary significantly between freshwater and marine sediments. nih.govresearchgate.net

The speciation of iodine, meaning the different forms in which it exists, is a critical factor controlling its mobility and bioavailability. Key factors influencing iodine speciation in the environment include dissolved organic carbon (DOM), redox potential (Eh), and pH. acs.orgresearchgate.net

Dissolved organic matter plays a crucial role in the formation and mobilization of organoiodine compounds. acs.orgresearchgate.net DOM can act as a source of binding sites for iodine and can mediate transformation processes between different iodine species. acs.org Aromatic structures within DOM appear to be particularly favorable for binding iodine. acs.org

Redox potential significantly affects the speciation of inorganic iodine, which in turn influences the formation of organoiodine compounds. researchgate.net Under reducing (anoxic) conditions, iodide (I⁻) is the dominant inorganic iodine species. researchgate.net In contrast, under more oxidizing conditions, iodate (B108269) (IO₃⁻) can be more prevalent. The reduction of iodate can lead to the formation of reactive iodine species that can then incorporate into organic matter. acs.org

The pH of the environment also plays a role. For example, the formation of organoiodine compounds initiated by manganese oxide is enhanced at lower pH values. nih.gov

Research into Advanced Remediation Strategies for Organoiodine Pollutants

Concerns about the potential environmental impact of certain organoiodine compounds have led to research into remediation strategies. wikipedia.org These strategies can be broadly categorized as traditional and innovative techniques. numberanalytics.com

Traditional methods like excavation and disposal or pump-and-treat systems can be effective but may be costly and have other environmental impacts. numberanalytics.com Therefore, there is growing interest in advanced, more sustainable approaches.

Bioremediation: This strategy utilizes microorganisms to break down pollutants. numberanalytics.comnih.gov Some bacteria have been shown to be capable of reductive dehalogenation, a process that can detoxify certain organoiodine compounds. wikipedia.org Peroxidases, a type of enzyme, can also catalyze the degradation of a range of aromatic pollutants. nih.gov Synthetic biology approaches are being explored to engineer microbes with enhanced degradation capabilities. nih.gov

Phytoremediation: This approach uses plants to remove, contain, or degrade contaminants in soil and water. numberanalytics.commdpi.com While research on phytoremediation of organoiodine compounds specifically is limited, the general principles of phytoremediation could potentially be applied.

Advanced Oxidation Processes: These technologies involve the generation of highly reactive species, such as hydroxyl radicals, to destroy pollutants. While not specific to organoiodines, these methods are effective for a wide range of organic contaminants.

Nanoremediation: This emerging technology uses nanoparticles for the treatment of contaminated sites. numberanalytics.com The high reactivity and surface area of nanoparticles could offer new possibilities for the degradation of persistent organoiodine compounds.

Research in this area is ongoing, with a focus on developing more efficient, cost-effective, and environmentally friendly methods for the remediation of sites contaminated with organoiodine and other organohalogen pollutants.

Adsorption and Separation Techniques for Iodine-Containing Compounds (e.g., using polymer microspheres, biosorption)

The selective removal and separation of organoiodine compounds from aqueous solutions are critical for various applications, from environmental remediation to the purification of pharmaceuticals. nih.gov The presence of organoiodine compounds in industrial wastewater, for instance, is a concern for maintaining safe drinking water, as they can be toxic or mutagenic. nih.gov

Polymer Microspheres

A promising strategy for the selective capture of organoiodine compounds involves the use of advanced polymer microspheres. nih.gov These materials can be engineered to have a high affinity for iodine-containing molecules.

Halogen Bonding: Researchers have developed poly(2-methoxyethyl acrylate)-analogue microspheres that utilize halogen bonding—a specific, non-covalent interaction between the iodine atom on the target compound and Lewis-basic sites (like oxygen atoms) in the polymer chain. nih.govresearchgate.net This specific affinity allows for the selective adsorption of organoiodine compounds even in the presence of their iodine-free analogues. nih.gov

Thermoresponsive Control: Certain water-swollen microspheres, or microgels, exhibit thermoresponsive swelling and deswelling behavior. This property enables the controlled release of adsorbed organoiodine compounds simply by changing the temperature, offering a method for regenerating the adsorbent material and recovering the target compound. nih.govresearchgate.net

Enhanced Selectivity: Studies have shown that modifying the polymer structure, for example by using pET2A (poly(2-(2-ethoxyethoxy)ethyl acrylate)) microspheres instead of pMEA (poly(2-methoxyethyl acrylate)), can significantly improve the adsorption selectivity for iodine-containing compounds. nih.gov For instance, the adsorption rate of the iodine-containing dye Rose Bengal on pET2A microspheres reached approximately 91%, compared to only 65% on pMEA microspheres. nih.gov

Porous Polymer Adsorbents: Other advanced materials, such as porous β-cyclodextrin polymer microspheres and organometallic copolymers, have also demonstrated high iodine adsorption capacities. researchgate.netmdpi.com Some organometallic copolymers have shown an iodine uptake of up to 360 wt.%. mdpi.com

Table 1: Performance of Polymer Microspheres in Adsorption of Iodine-Containing Compounds

Polymer Material Adsorption Mechanism Key Feature Maximum Adsorption Noted Citation
Poly(2-methoxyethyl acrylate)-analogue (pMEA) Halogen Bonding Thermoresponsive release 65% for Rose Bengal dye nih.gov
Poly(2-(2-ethoxyethoxy)ethyl acrylate) (pET2A) Halogen Bonding Higher affinity than pMEA ~91% for Rose Bengal dye nih.gov
Porous β-cyclodextrin Microspheres (P-CDMs) Inclusion & Pore Filling High stability in harsh conditions 468 mg/g in solution researchgate.net

Biosorption

Biosorption presents an alternative, eco-friendly approach for removing pollutants. Seaweed, for example, has been investigated as a biosorbent for halogenated organic compounds. researchgate.net This method leverages natural materials to bind and concentrate contaminants from water. researchgate.net

Other Separation Techniques

For simpler mixtures, traditional laboratory methods can be effective.

Solvent Extraction: This technique separates compounds based on their differing solubilities in two immiscible liquids. brainly.comwisc.edu For instance, iodine can be extracted from an aqueous solution into a non-polar solvent like hexane, where it is more soluble. wisc.edu

Sublimation: This method is suitable for separating volatile solids like iodine from non-volatile substances. doubtnut.com Upon heating, iodine transitions directly from a solid to a gas, which can then be condensed and collected separately. doubtnut.com

Metallic Beds: Passing compositions containing iodine through a bed of metals like aluminum, magnesium, or zinc in the presence of water can effectively remove iodine. The metal converts the iodine into a metallic iodide, which dissolves in the water and can be easily separated. google.com

Biodegradation and Biotransformation Studies of Organoiodine Compounds

The environmental fate of organoiodine compounds is heavily influenced by microbial activity. Biodegradation is the breakdown of organic matter by microorganisms, while biotransformation refers to the specific structural modification of a compound by a biological system. nih.govoaepublish.com

Research indicates that the degradation of organoiodine and organobromine compounds often proceeds more readily than that of their chlorinated and fluorinated counterparts. researchgate.net The pathways of degradation are generally similar across these halogenated compounds. researchgate.net Microorganisms have evolved a vast array of enzymes and metabolic pathways capable of catabolizing a wide variety of synthetic chemicals, including halogenated ones. nih.gov

Key findings in this area include:

Reductive Dehalogenation: This is a crucial step in the breakdown of many halogenated compounds. For example, the herbicides ioxynil (B1672095) (an organoiodine compound) and bromoxynil (B128292) are known to undergo reductive dehalogenation by anaerobic bacteria. wikipedia.org

Enzymatic Action: Specific enzymes are responsible for detoxifying these compounds. Iodotyrosine deiodinase, a mammalian enzyme, carries out the aerobic reductive dehalogenation of organic substrates containing iodine or bromine. wikipedia.org

General Biotransformation Reactions: Microbial and plant cell cultures can perform a wide range of reactions on organic compounds, including oxidations, reductions, dehydrogenations, and rearrangements. oaepublish.comresearchgate.net These biocatalytic processes can transform complex molecules into simpler, often less toxic, substances. youtube.com For instance, the complete degradation of the herbicide atrazine (B1667683) involves steps like dechlorination, which renders the molecule non-toxic, followed by further breakdown into ammonia (B1221849) and carbon dioxide. youtube.com

While extensive research exists for chlorinated compounds, the data for organoiodines is less abundant. researchgate.net However, the existing studies suggest that biological detoxification is a promising mechanism for the environmental remediation of iodo- and bromo-substituted contaminants. wikipedia.org

Contribution of Organoiodine Research to Global Biogeochemical Cycles of Iodine

Research into organoiodine compounds is fundamental to understanding the global biogeochemical cycle of iodine, which involves the exchange of iodine between the land, oceans, and atmosphere. researchgate.netwikipedia.org Bacteria and other microorganisms play versatile and crucial roles in these processes through the reduction, oxidation, accumulation, and formation of various iodine species. cambridge.org

Formation and Volatilization: A significant pathway in the iodine cycle is the volatilization of organoiodine compounds from the Earth's surface into the atmosphere. researchgate.net The annual production of iodomethane from marine environments, microbial activity in rice paddies, and the burning of biological material is estimated at 214 kilotonnes. wikipedia.org This volatile compound is then broken down by oxidation reactions in the atmosphere, establishing a global cycle. wikipedia.org Bacteria contribute to this by methylating iodide to form volatile organoiodine compounds like methyl iodide (CH₃I). cambridge.orgcambridge.org

Atmospheric Chemistry: Once in the atmosphere, volatile organoiodine compounds are photolyzed (broken down by sunlight) to release iodine atoms. cambridge.org These reactive atoms play a critical role in atmospheric chemistry. They can catalytically destroy ozone, thereby influencing the atmosphere's oxidizing capacity and reducing the global warming effect of tropospheric ozone. cambridge.orgresearchgate.net The majority of halogen-related surface ozone destruction is attributed to iodine chemistry. researchgate.net

Aerosol and Cloud Formation: The iodine oxide radicals formed from the reaction of iodine atoms with ozone can further react to form iodine-containing aerosols. These aerosols act as cloud condensation nuclei, contributing to cloud formation and influencing climate. cambridge.org

Ocean-Atmosphere Exchange: The emission of organoiodine compounds from the ocean is a primary source of atmospheric iodine. researchgate.net Research into the formation of organoiodine compounds from the oxidation of iodide in the presence of natural organic matter helps quantify these fluxes and improve global models of atmospheric chemistry and climate. acs.org

Table 2: List of Chemical Compounds Mentioned

Compound Name Formula/Type
4-(2-iodoethyl)tetrahydro-2H-pyran C₇H₁₃IO
Ammonia NH₃
Atrazine C₈H₁₄ClN₅
Bromoxynil C₇H₃Br₂NO
Carbon dioxide CO₂
Hexane C₆H₁₄
Iodomethane CH₃I
Iodotyrosine C₉H₁₀INO₃
Ioxynil C₇H₃I₂NO
Poly(2-(2-ethoxyethoxy)ethyl acrylate) (C₉H₁₆O₄)n
Poly(2-methoxyethyl acrylate) (C₆H₁₀O₃)n

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(2-iodoethyl)tetrahydro-2H-pyran, and how are reaction conditions optimized?

  • Methodological Answer :

  • Prins Cyclization : A widely used method involves Prins cyclization, where aldehydes and silanes are reacted under acidic conditions to form the tetrahydropyran ring. For example, benzaldehyde dimethyl acetal and silane precursors yield substituted tetrahydropyrans with controlled stereochemistry ().
  • Catalytic Oligomerization : Copper(II)-bisphosphine catalysts (e.g., L3 ligands) enable diastereoselective synthesis. For instance, 3,5-dimethylhex-5-en-1-ol and trans-cinnamaldehyde yield stereochemically distinct tetrahydropyrans via oligomerization ().
  • Halogenation Strategies : The iodoethyl group can be introduced via post-cyclization alkylation or halogen exchange. Stannane-free hydrodehalogenation methods ( ) may optimize iodine retention while avoiding toxic reagents.
  • Key Optimization Parameters : Temperature (often 0–60°C), solvent polarity (e.g., dichloromethane or THF), and catalyst loading (0.5–5 mol%) critically influence yield and purity.

Q. How can NMR spectroscopy and mass spectrometry (MS) confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Look for diagnostic peaks:
  • Iodoethyl Group : δ 3.1–3.3 ppm (CH2I triplet, J ≈ 7 Hz) and δ 1.8–2.1 ppm (CH2CH2I multiplet) ().
  • Pyran Oxygen : δ 3.5–4.0 ppm (O–CH2 coupling, J = 9–12 Hz) ().
  • 13C NMR : The iodine-bearing carbon (C–I) appears at δ 5–15 ppm, while the oxygenated ring carbons resonate at δ 60–80 ppm ().
  • MS Analysis : EI-MS typically shows a molecular ion peak (M⁺) with isotopic splitting due to iodine (m/z ≈ 268 for C7H11IO). Fragmentation patterns include loss of HI (m/z –128) or the ethyl iodide moiety ().

Advanced Research Questions

Q. What strategies enable stereochemical control during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Chiral Catalysts : Copper(II)-bisphosphine complexes (e.g., L3 ligands) induce diastereoselectivity by coordinating to substrates, favoring specific transition states. For example, syn-addition pathways yield (2R*,3S*,4S*) configurations ().
  • Protecting Groups : THP (tetrahydropyranyl) groups ( ) can shield reactive sites, directing iodination to the ethyl chain while preserving ring stereochemistry.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, enhancing stereoselectivity in SN2 iodination ( ).

Q. How does the iodoethyl substituent influence the reactivity of tetrahydro-2H-pyran in substitution and elimination reactions?

  • Methodological Answer :

  • Substitution Reactions : The iodine atom acts as a leaving group, enabling nucleophilic displacement. For example, in SN2 reactions with amines or thiols, the iodoethyl group is replaced to form amino- or thioether derivatives ( ).
  • Elimination Pathways : Under basic conditions (e.g., KOH/EtOH), β-hydrogen elimination may form vinyl-tetrahydropyrans. Competing pathways depend on steric hindrance from the pyran ring ().
  • Cross-Coupling : The iodine atom facilitates Suzuki-Miyaura couplings with aryl boronic acids, expanding applications in medicinal chemistry ( ).

Q. What computational or experimental methods resolve contradictions in reported reaction outcomes for halogenated tetrahydropyrans?

  • Methodological Answer :

  • DFT Calculations : Density Functional Theory (DFT) models predict regioselectivity in iodination. For example, calculations may reveal kinetic vs. thermodynamic control in competing reaction pathways ().
  • Isotopic Labeling : Deuterated analogs (e.g., CD2CH2I) help track hydrogen migration during elimination, clarifying mechanistic discrepancies ( ).
  • In Situ Monitoring : Techniques like IR spectroscopy or HPLC-MS track intermediates, resolving conflicting reports on reaction kinetics ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.